
O-Desmethyl Gefitinib
Vue d'ensemble
Description
L’O-Déméthyl gefitinib est un métabolite actif important du gefitinib, un inhibiteur bien connu de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR). Ce composé est crucial dans le domaine de la recherche et du traitement du cancer, en particulier pour le cancer du poumon non à petites cellules. L’O-Déméthyl gefitinib conserve les propriétés inhibitrices du gefitinib, ce qui en fait un agent puissant contre l’EGFR.
Mécanisme D'action
L’O-Déméthyl gefitinib exerce ses effets en inhibant l’activité tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR). Cette inhibition empêche la phosphorylation des résidus tyrosine sur le récepteur, bloquant les voies de signalisation en aval impliquées dans la prolifération cellulaire et la survie. Le composé cible spécifiquement le site de liaison de l’ATP de l’EGFR, conduisant à la suppression de la croissance tumorale et à l’induction de l’apoptose dans les cellules cancéreuses.
Analyse Biochimique
Biochemical Properties
O-Desmethyl Gefitinib exhibits significant activity as an inhibitor of tyrosine residue phosphorylation in EGFR . It interacts with the EGFR enzyme, inhibiting its function . The nature of these interactions involves the binding of this compound to the ATP-binding site of the enzyme, preventing autophosphorylation and kinase activation .
Cellular Effects
This compound shows slightly reduced activity in whole-cell assays, with an IC50 of 760, in contrast to gefitinib’s 49 nM . This suggests that this compound influences cell function by modulating cell signaling pathways, specifically those involving EGFR .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .
Temporal Effects in Laboratory Settings
It is known that the plasma concentrations of this compound were higher over 24 hours after taking gefitinib .
Metabolic Pathways
This compound is involved in metabolic pathways facilitated by the cytochrome P450 isoform CYP2D6 . It is a product of the metabolism of gefitinib, an anticancer drug .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’O-Déméthyl gefitinib implique généralement la déméthylation du gefitinib. Ce processus peut être réalisé à l’aide de divers agents de déméthylation tels que le tribromure de bore (BBr3) ou le chlorure d’aluminium (AlCl3) dans un solvant organique comme le dichlorométhane. La réaction est généralement effectuée sous atmosphère inerte à basse température pour éviter les réactions secondaires.
Méthodes de production industrielle
La production industrielle de l’O-Déméthyl gefitinib suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses, notamment la cristallisation et la chromatographie, afin d’assurer une pureté et un rendement élevés. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
L’O-Déméthyl gefitinib subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent le convertir en formes plus réduites, altérant potentiellement son activité biologique.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels, modifiant ses propriétés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène (H2O2) et le permanganate de potassium (KMnO4).
Réduction : Les agents réducteurs comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs tels que les halogénures d’alkyle ou les chlorures d’acyle en présence d’une base peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que les réactions de substitution peuvent produire divers dérivés alkylés ou acylés.
Applications De Recherche Scientifique
Inhibition of EGFR Activity
Research has shown that O-desmethyl gefitinib exhibits inhibitory effects on EGFR, although it is less potent than gefitinib itself. In vitro studies indicate that while gefitinib has an IC50 value of 0.022 µM against EGFR, this compound's IC50 is approximately 0.036 µM, demonstrating similar but reduced inhibitory activity . This suggests that while this compound may not significantly contribute to the therapeutic effects of gefitinib, it still possesses relevant pharmacological properties.
Pharmacokinetics
A recent study assessed the pharmacokinetics of gefitinib and its metabolites in elderly patients with EGFR-mutated advanced NSCLC. The area under the plasma concentration-time curve (AUC) for this compound was found to be 10.6 ± 14 µM h, indicating substantial systemic exposure . This highlights the importance of considering both gefitinib and its metabolite in treatment regimens.
Treatment of Non-Small Cell Lung Cancer
This compound has been studied as part of the pharmacological profile of gefitinib in treating NSCLC. While desmethyl gefitinib alone shows limited efficacy in tumor growth inhibition compared to gefitinib, its presence in plasma at therapeutic levels necessitates further investigation into its potential roles in combination therapies or as a biomarker for treatment response .
Drug Interaction Studies
This compound's interaction with various drug transporters and metabolic enzymes has been explored. For instance, a study indicated that cranberry juice could modulate the pharmacokinetics of gefitinib and its metabolite by affecting P-glycoprotein and cytochrome P450 enzymes . Understanding these interactions can inform strategies to enhance therapeutic efficacy through dietary modifications or co-administration with other agents.
Efficacy and Safety Profiles
Clinical trials focusing on the safety and efficacy profiles of gefitinib often report on this compound as part of their metabolic assessments. For example, a study involving elderly patients revealed that while some experienced adverse effects like diarrhea and liver enzyme elevations, these were manageable within the context of ongoing treatment .
Comparative Studies with Other Agents
Comparative studies have been conducted to evaluate the effectiveness of this compound against other therapeutic agents in NSCLC treatment protocols. These studies often emphasize the need to understand not only the direct effects on tumor cells but also how metabolites can influence overall treatment outcomes and patient quality of life.
Data Summary Table
Property | Gefitinib | This compound |
---|---|---|
IC50 (EGFR Inhibition) | 0.022 µM | 0.036 µM |
AUC (Plasma Concentration) | Varies by patient | 10.6 ± 14 µM h |
Clinical Efficacy | Significant tumor inhibition | Limited effect observed |
Drug Interaction Potential | Yes | Yes |
Comparaison Avec Des Composés Similaires
Composés similaires
Gefitinib : Le composé parent, également un inhibiteur de l’EGFR, mais avec un groupe méthyle qui manque à l’O-Déméthyl gefitinib.
Erlotinib : Un autre inhibiteur de l’EGFR avec un mécanisme d’action similaire mais une structure chimique différente.
Afatinib : Un inhibiteur de l’EGFR à spectre plus large qui cible également d’autres membres de la famille ErbB.
Unicité
L’O-Déméthyl gefitinib est unique en raison de sa structure déméthylée spécifique, qui peut entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport au gefitinib. Sa formation dépend de l’activité de l’enzyme CYP2D6, qui peut varier d’un individu à l’autre, influençant potentiellement son efficacité et son profil de sécurité .
Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à nous demander!
Activité Biologique
O-Desmethyl gefitinib is a major metabolite of gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely used in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of this metabolite is crucial for evaluating its potential therapeutic implications and safety profile.
Metabolism and Pharmacokinetics
Gefitinib undergoes extensive metabolic transformations, primarily through O-demethylation, which leads to the formation of this compound. The metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, with significant contributions from oxidative pathways involving the morpholine ring and defluorination processes .
In pharmacokinetic studies, this compound has been detected in plasma at concentrations comparable to gefitinib itself. However, its pharmacokinetic profile indicates that it reaches peak concentrations more rapidly than gefitinib, suggesting differences in absorption and distribution dynamics .
Biological Activity
Inhibition of EGFR : this compound exhibits inhibitory activity against EGFR, although its potency is significantly lower than that of gefitinib. In enzyme assays, this compound has an IC50 value of approximately 0.036 µM compared to gefitinib's 0.022 µM, indicating a reduced but still relevant capacity to inhibit EGFR tyrosine kinase activity . However, in whole cell assays, its effectiveness drops considerably, with an IC50 of 0.76 µM, making it about 15 times less active than gefitinib against EGF-stimulated cell growth .
Cell Penetration : One of the key limitations of this compound is its poor cellular penetration, which significantly reduces its therapeutic potential compared to gefitinib. This limitation has been highlighted in various studies where this compound showed minimal impact on tumor growth in vivo despite comparable plasma concentrations .
Comparative Efficacy in Clinical Studies
Clinical studies have demonstrated that while gefitinib is effective as a first-line treatment for patients with EGFR mutation-positive NSCLC, the contribution of this compound to overall therapeutic efficacy remains minimal. For instance, a study indicated that approximately 90% of gefitinib is excreted unchanged in feces and urine, suggesting that the active metabolite does not significantly contribute to the drug's clinical effects .
Table 1: Comparison of Gefitinib and this compound
Parameter | Gefitinib | This compound |
---|---|---|
IC50 (EGFR Inhibition) | 0.022 µM | 0.036 µM |
IC50 (Cell Growth Inhibition) | 0.049 µM | 0.76 µM |
Plasma Concentration | Higher | Comparable |
Cell Penetration | High | Low |
Therapeutic Contribution | Significant | Minimal |
Case Studies and Clinical Implications
Several case studies have explored the pharmacodynamics of gefitinib and its metabolites in NSCLC patients. For example, a meta-analysis indicated that patients treated with gefitinib showed improved progression-free survival (PFS) compared to those receiving standard chemotherapy . However, the role of this compound in these outcomes was not clearly defined.
Moreover, adverse effects associated with gefitinib treatment—such as liver toxicity and gastrointestinal issues—have prompted investigations into the metabolic pathways to optimize dosing regimens and minimize toxicity . Understanding the metabolism and activity of this compound could lead to better management strategies for patients experiencing side effects.
Propriétés
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMMYZUUCFPEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461102 | |
Record name | O-Desmethyl Gefitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847949-49-9 | |
Record name | o-Desmethyl gefitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethyl Gefitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYL GEFITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Which cytochrome P450 enzyme is primarily responsible for the formation of O-Desmethyl Gefitinib?
A2: Research points to CYP2D6 as the primary enzyme responsible for metabolizing Gefitinib into this compound. [] While other enzymes like CYP3A4 contribute to Gefitinib metabolism overall, CYP2D6 specifically facilitates the O-demethylation reaction leading to M523595 formation. []
Q2: How do genetic variations in CYP2D6 impact the metabolism of Gefitinib and, consequently, the formation of this compound?
A3: Studies have shown that variations in the CYP2D6 gene can significantly alter its enzymatic activity. [, ] Some variations lead to decreased clearance of Gefitinib, suggesting a potential build-up of the drug in individuals carrying these variations. [, ] Conversely, other variations might increase clearance, potentially leading to lower exposure to both Gefitinib and its metabolite, this compound. [, ]
Q3: Are there analytical methods available to accurately measure the concentrations of both Gefitinib and this compound in biological samples?
A4: Yes, researchers have developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of Gefitinib and this compound in human plasma. [, ] This technique enables accurate quantification of both compounds, crucial for understanding their pharmacokinetic profiles and potential clinical implications.
Q4: Beyond its role as a metabolite, has this compound demonstrated any significant biological activities or interactions?
A5: While this compound is primarily recognized as a metabolite of Gefitinib, research indicates its potential to inhibit SN-38 glucuronidation. [] SN-38, an active metabolite of the anticancer drug Irinotecan, undergoes glucuronidation as a detoxification pathway. Therefore, this compound's inhibitory effect on this process might influence SN-38's efficacy and toxicity profile, warranting further investigation.
Q5: How does the pharmacokinetic profile of Gefitinib differ in elderly patients compared to younger populations, and are there any implications for this compound levels?
A6: Studies investigating Gefitinib pharmacokinetics in elderly patients with EGFR-mutated advanced non-small cell lung cancer are underway. [] As age-related physiological changes can influence drug absorption, distribution, metabolism, and excretion, understanding these differences is crucial for optimizing Gefitinib dosing and predicting potential variations in this compound levels in elderly patients.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.